1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(19-11-4-1-2-5-11)18-10-12-14(17-8-7-16-12)13-6-3-9-21-13/h3,6-9,11H,1-2,4-5,10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVDOKROHNYDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=NC=CN=C2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea typically involves multiple steps, including the formation of the pyrazine ring and the subsequent attachment of the furan and cyclopentyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazine ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the furan ring via nucleophilic substitution reactions.
Urea Formation: Final step involves the formation of the urea linkage by reacting an amine with an isocyanate or carbamate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and furan rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Furanones, pyrazine oxides.
Reduction Products: Dihydropyrazines, cyclopentylamines.
Substitution Products: Halogenated pyrazines, alkylated furans.
Scientific Research Applications
1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: Investigated as a potential drug candidate for its biological activities.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Patent-Derived Analogs ()
The European Patent Application (2023) discloses pyrazolo-pyrazine derivatives with structural parallels. Key comparisons are summarized below:
| Compound ID | Core Structure | Substituents | Functional Implications |
|---|---|---|---|
| Target Compound | Urea-linked pyrazine-furan | Cyclopentyl, furan-2-yl | Enhanced H-bonding; moderate lipophilicity |
| Patent Compound 80 | Pyrido-pyrimidinone | Diethylamino-azetidinyl, dimethyl-pyrazolo | Increased basicity; potential kinase affinity |
| Patent Compound 85 | Pyrido-pyrimidinone | Pyrrolidinyl-azetidinyl, dimethyl-pyrazolo | Improved solubility; conformational rigidity |
| Patent Compound 90 | Pyrido-pyrimidinone | 1,4-Diazepanyl, ethyl-methyl-pyrazolo | Extended half-life; higher molecular weight |
Key Differences:
- Backbone: The target compound’s urea linker contrasts with the pyrimidinone cores of patent analogs, altering hydrogen-bonding capacity and metabolic pathways.
- Substituents : Cyclopentyl (target) vs. azetidinyl/diazepanyl groups (patent compounds) influence steric bulk and pharmacokinetic profiles.
- Aromatic Systems : Furan (target) vs. pyrazolo-pyrazine (patent compounds) may affect π-π interactions and oxidative stability .
Computational and Experimental Insights
Density-Functional Thermochemistry ()
Methods described by Becke (1993) could predict thermodynamic properties (e.g., atomization energies, logP). For example:
- The urea group in the target compound likely reduces logP (increased polarity) compared to Patent Compound 90’s ethyl-methyl-pyrazolo group.
- Exact-exchange terms in DFT calculations may refine solubility and binding energy predictions for these heterocycles .
Structural Analysis ()
Patent analogs’ pyrido-pyrimidinone cores likely exhibit planar geometries, whereas the target’s furan-pyrazine system may introduce torsional strain .
Biological Activity
1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects, supported by research findings and data.
Chemical Structure
The molecular formula of this compound is . The structure features a cyclopentyl group, a furan moiety, and a pyrazine ring, which are known to contribute to its biological activity.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Preparation of Intermediates : The furan and pyrazine components are synthesized separately.
- Coupling Reaction : The intermediates are coupled through amide bond formation.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may act on specific receptors, altering signaling pathways that regulate cellular functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that derivatives of urea compounds can possess significant antimicrobial properties, inhibiting the growth of various pathogens .
- Anticancer Potential : There is ongoing research into the anticancer effects of similar compounds, focusing on their ability to induce apoptosis in cancer cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Case Studies
- Antimicrobial Study :
- Anticancer Research :
Q & A
Q. How can the compound’s binding mode to a target protein (e.g., kinase) be elucidated?
- Methodology :
- X-ray crystallography : Co-crystallize the compound with the target protein (e.g., FAK kinase).
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) .
Structural and Functional Insights
Table 1 : Key Structural and Spectroscopic Data for Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
